N-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide
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Overview
Description
Reagents: 4-methylthiophenol, oxidizing agents (e.g., iodine)
Conditions: Solvent (e.g., acetonitrile), room temperature
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and recrystallization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide typically involves multi-step organic reactions
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Step 1: Synthesis of Anthracene-2-carboxamide Core
Reagents: Anthracene, carboxylic acid derivative, coupling agents (e.g., EDC, DCC)
Conditions: Solvent (e.g., dichloromethane), room temperature to reflux
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide can undergo various chemical reactions, including:
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Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Conditions: Solvent (e.g., dichloromethane), room temperature
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Reduction: The carbonyl groups in the anthracene core can be reduced to hydroxyl groups.
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Solvent (e.g., ethanol), low temperature
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Substitution: The methoxy group can be substituted with other nucleophiles.
Reagents: Nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which N-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)formamide
- 4-methylphenylsulfanyl derivatives
- Anthracene-2-carboxamide analogs
Uniqueness
N-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a versatile platform for the development of new materials and therapeutic agents.
Properties
Molecular Formula |
C29H21NO4S |
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Molecular Weight |
479.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-1-(4-methylphenyl)sulfanyl-9,10-dioxoanthracene-2-carboxamide |
InChI |
InChI=1S/C29H21NO4S/c1-17-7-13-20(14-8-17)35-28-24(29(33)30-18-9-11-19(34-2)12-10-18)16-15-23-25(28)27(32)22-6-4-3-5-21(22)26(23)31/h3-16H,1-2H3,(H,30,33) |
InChI Key |
GZTFJGGQXLJZKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)C(=O)NC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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